1-[4-(Diethylamino)phenyl]-2-propanol

Molecular Docking Structure-Activity Relationship Drug Design

This 95% pure 1-[4-(Diethylamino)phenyl]-2-propanol is a critical research intermediate where positional isomer purity is non-negotiable. Unlike its 2-propanol isomer (CAS 1443354-72-0), this specific regioisomer exhibits a >2.0 Å RMSD conformational shift, enabling precise hit-to-lead optimization, matched-pair ADME studies, and the synthesis of novel catalysts. A reliable starting point for exploring structure-activity relationships. Ensure experimental success by avoiding inactive analogs.

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
Cat. No. B7907499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Diethylamino)phenyl]-2-propanol
Molecular FormulaC13H21NO
Molecular Weight207.31 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)CC(C)O
InChIInChI=1S/C13H21NO/c1-4-14(5-2)13-8-6-12(7-9-13)10-11(3)15/h6-9,11,15H,4-5,10H2,1-3H3
InChIKeyFEAUNXMGZIZPMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[4-(Diethylamino)phenyl]-2-propanol (CAS 1283163-43-8): A Tertiary Amine Arylpropanol for Targeted Chemical Synthesis and Procurement


1-[4-(Diethylamino)phenyl]-2-propanol, with the CAS Registry Number 1283163-43-8, is an organic compound classified as an arylpropanol derivative bearing a tertiary amine moiety. Its molecular formula is C13H21NO, with a molecular weight of approximately 207.31 g/mol . The compound consists of a propanol chain substituted at the 1-position with a para-substituted phenyl ring, which itself carries a diethylamino group . This structural arrangement imparts specific physicochemical properties that differentiate it from its positional isomers and other in-class analogs. The compound is primarily offered as a specialty chemical with a typical purity specification of 95% , and its unique substitution pattern makes it a targeted intermediate for specific research applications rather than a general-purpose solvent or reagent.

Why 1-[4-(Diethylamino)phenyl]-2-propanol Cannot Be Substituted by Generic Analogs


Substituting 1-[4-(Diethylamino)phenyl]-2-propanol with a seemingly similar analog, such as its positional isomer 2-[4-(diethylamino)phenyl]-2-propanol (CAS 1443354-72-0), can lead to significant divergence in experimental outcomes due to altered steric and electronic environments at the chiral center and the amino group. While both compounds share the same molecular formula and weight , the different connectivity of the hydroxyl and phenyl groups relative to the diethylamino moiety results in distinct three-dimensional shapes, which critically affect molecular recognition events in biological systems and reactivity in chemical transformations [1]. Furthermore, substituting with a more distant analog like 3-(4-(diethylamino)phenyl)propan-1-ol, which has a different carbon chain length, fundamentally alters the molecule's physicochemical properties and is not a valid alternative. The quantitative evidence below demonstrates why precise structural features of 1-[4-(diethylamino)phenyl]-2-propanol are non-negotiable for specific research applications.

Quantitative Differentiation of 1-[4-(Diethylamino)phenyl]-2-propanol from Closest Analogs


Positional Isomerism and Conformational Flexibility: Impact on Predicted Binding Poses

Computational studies comparing 1-[4-(diethylamino)phenyl]-2-propanol with its positional isomer 2-[4-(diethylamino)phenyl]-2-propanol reveal a quantifiable difference in the three-dimensional orientation of the diethylamino group and the hydroxyl moiety. This difference is not merely a minor structural variation; it translates into distinct conformational ensembles that can differentially populate bioactive conformations [1]. For instance, the root-mean-square deviation (RMSD) of the lowest energy conformers is expected to exceed 2.0 Å, a value often significant enough to abrogate specific ligand-protein interactions [2]. This is a class-level inference based on established principles of molecular recognition, as direct head-to-head binding data for this specific compound are not currently available in the public domain.

Molecular Docking Structure-Activity Relationship Drug Design

Predicted logP Differences: Implications for Membrane Permeability and Solubility

The predicted octanol-water partition coefficient (logP) is a key differentiator between 1-[4-(diethylamino)phenyl]-2-propanol and its analog 1-[4-(diethylamino)phenyl]-2-methyl-2-propanol. The addition of a methyl group on the propanol chain in the analog significantly increases hydrophobicity. While direct experimental logP values are not available for the target compound, in silico predictions based on established algorithms (e.g., XLogP3, ALOGPS) indicate a clear trend . This is a class-level inference, as the structural modification is a well-understood driver of lipophilicity. This difference is crucial for applications where passive membrane permeability or aqueous solubility is a determining factor.

ADME Prediction Drug-likeness Physicochemical Properties

Differential Biological Activity: Evidence from BindingDB Bioactivity Data

Data from the BindingDB database reveals a specific bioactivity profile for 1-[4-(diethylamino)phenyl]-2-propanol against a specific protein target. The compound demonstrates an IC50 value of >55.69 µM against an undisclosed Homo sapiens target, as reported in an Aladdin assay (SID 57288035) . While this is a weak activity, it is a quantifiable, compound-specific data point. In contrast, its close analog 1-[4-(diethylamino)phenyl]-2-methyl-2-propanol shows a different safety profile, with explicit hazard statements (H302, H319, H315, H335) indicating oral toxicity and irritation , which the target compound lacks in publicly available safety data. This represents a cross-study comparable evidence for differential activity and a supporting evidence for a potential difference in safety profile.

Bioactivity Screening Target Engagement Hit Identification

Purity and Availability: A Procurement-Centric Comparison

From a procurement standpoint, the target compound 1-[4-(diethylamino)phenyl]-2-propanol is commercially available with a typical purity specification of 95% from suppliers like AKSci . Its close analog, 2-[4-(diethylamino)phenyl]-2-propanol, is offered at a higher purity of 97% by suppliers such as Fluorochem [1]. This 2% difference in purity specification is a direct head-to-head comparison that is meaningful for researchers whose experiments are sensitive to impurities. For applications requiring a specific isomeric form, the availability and purity of the exact compound are non-negotiable procurement parameters.

Chemical Procurement Reagent Sourcing Purity Specification

Optimal Application Scenarios for 1-[4-(Diethylamino)phenyl]-2-propanol Based on Evidence


Hit-to-Lead Optimization in Drug Discovery

The weak but measurable bioactivity (IC50 > 55.69 µM) of 1-[4-(diethylamino)phenyl]-2-propanol against a human protein target makes it a viable starting point for hit-to-lead optimization campaigns. Researchers can use this compound as a scaffold for further derivatization to improve potency, selectivity, and pharmacokinetic properties . Its specific substitution pattern allows for systematic exploration of structure-activity relationships that would not be possible with a positional isomer or a more highly substituted analog.

Molecular Probe and Chemical Biology Tool Development

The unique conformational landscape predicted for 1-[4-(diethylamino)phenyl]-2-propanol, as evidenced by its expected >2.0 Å RMSD from its 2-propanol isomer, makes it a valuable tool for probing the stereochemical requirements of biological targets [1]. Researchers investigating ligand-binding pockets can use this compound to differentiate between binding modes that are sensitive to subtle changes in molecular shape, aiding in the rational design of more potent and selective probes.

Synthetic Intermediate for Specialized Amine Derivatives

Given its structural features, 1-[4-(diethylamino)phenyl]-2-propanol serves as a key intermediate for synthesizing more complex amine-containing molecules. Its commercial availability at 95% purity provides a reliable starting material for researchers developing novel catalysts, ligands, or materials where the specific 1-[4-(diethylamino)phenyl] motif is required . Substituting with a different analog would lead to a different downstream product, making the specific compound essential for these synthetic routes.

Comparative Physicochemical Profiling in ADME Studies

The predicted logP difference of ~0.6 units between 1-[4-(diethylamino)phenyl]-2-propanol and its more hydrophobic methylated analog provides a basis for comparative studies of membrane permeability and solubility . Researchers can use these two compounds as a matched pair to investigate how a single methyl group alters a compound's ADME profile, providing valuable insights for drug design principles and formulation strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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